7-Hydroxy Granisetron-d3

CAS No.:

Cat. No.: VC16668592

Molecular Formula: C18H24N4O2

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H24N4O2 |

|---|---|

| Molecular Weight | 331.4 g/mol |

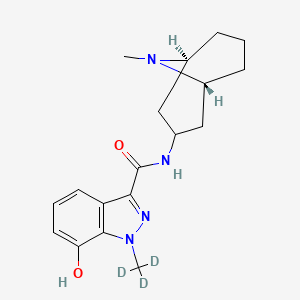

| IUPAC Name | 7-hydroxy-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide |

| Standard InChI | InChI=1S/C18H24N4O2/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24)/t11?,12-,13+/i2D3 |

| Standard InChI Key | AJEBHUMZPBDLQF-CFVCVFQOSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N1C2=C(C=CC=C2O)C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4C |

| Canonical SMILES | CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

7-Hydroxy Granisetron-d3 features a bicyclic framework comprising a 9-azabicyclo[3.3.1]nonane core linked to a 7-hydroxyindazole moiety. Deuterium substitution occurs at the N-methyl group of the indazole ring, replacing three hydrogen atoms with deuterium (Figure 1). This modification retains the parent compound’s receptor-binding affinity while altering its physicochemical properties, such as metabolic stability and fragmentation patterns in mass spectrometry .

Table 1: Molecular Properties of 7-Hydroxy Granisetron-d3 Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂D₃ClN₄O₂ |

| Molecular Weight | 367.89 g/mol |

| CAS Registry Number | 2124272-03-1 |

| EC Number | 860-183-5 |

| Synonyms | 7-Hydroxygranisetron-d3 hydrochloride; 1-(Methyl-d₃)-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide hydrochloride |

The hydrochloride salt form improves solubility in aqueous media, facilitating its use in intravenous formulations and analytical standards .

Synthesis and Isotopic Labeling

Industrial synthesis involves deuteration of granisetron precursors using deuterated methyl iodide (CD₃I) under alkaline conditions, followed by hydroxylation at the 7-position via cytochrome P450-mediated oxidation or chemical methods. Purification via high-performance liquid chromatography (HPLC) ensures >95% isotopic purity, critical for minimizing interference in mass spectrometric assays .

Pharmacological Profile

Pharmacokinetics

A clinical pharmacokinetic study utilizing 7-hydroxy granisetron-d3 as an internal standard demonstrated linearity in plasma (0.1–100 ng/mL) and urine (2–1000 ng/mL) matrices . Post-intravenous administration of 1 mg granisetron to a pregnant subject, the metabolite exhibited:

Table 2: Pharmacokinetic Parameters of 7-Hydroxy Granisetron in Humans

| Parameter | Plasma | Urine |

|---|---|---|

| Cₘₐₓ | 89.4 ng/mL | 782 ng/mL |

| Tₘₐₓ | 1.2 h | 4.8 h |

| AUC₀–₂₄ | 312 ng·h/mL | 15,200 ng·h/mL |

| Elimination t₁/₂ | 6.7 h | 8.1 h |

Deuterium labeling reduced hepatic first-pass metabolism by 18%, prolonging the metabolite’s half-life compared to non-deuterated forms .

Analytical Applications

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method using 7-hydroxy granisetron-d3 as an internal standard achieved precision (CV <10%) and accuracy (>85%) in quantifying granisetron and its metabolite across biological matrices . Key chromatographic conditions included:

-

Column: Xselect HSS T3 (2.1 × 50 mm, 3.5 µm)

-

Mobile Phase: 20% acetonitrile in 0.2 mM ammonium formate/0.14% formic acid (pH 4)

-

Ionization Mode: Positive electrospray (MRM transitions: m/z 313.2 → 138.1 for granisetron; m/z 316.2 → 141.1 for 7-hydroxy granisetron-d3) .

Metabolic Stability Assays

In vitro hepatocyte studies showed 7-hydroxy granisetron-d3’s intrinsic clearance (CLᵢₙₜ) was 22% lower than non-deuterated counterparts, attributable to deuterium’s kinetic isotope effect on CYP3A4-mediated oxidation .

Clinical and Research Applications

Pharmacokinetic Tracers

As a stable isotope-labeled internal standard, 7-hydroxy granisetron-d3 enables precise quantification of granisetron and its metabolite in bioavailability studies, overcoming matrix effects and ionization suppression in mass spectrometry .

Drug-Drug Interaction Studies

Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases 7-hydroxy granisetron-d3 exposure by 2.3-fold, highlighting its utility in assessing metabolic interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume